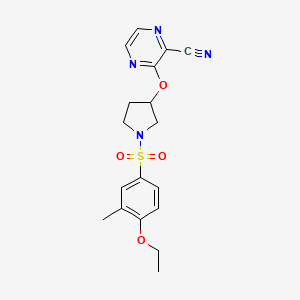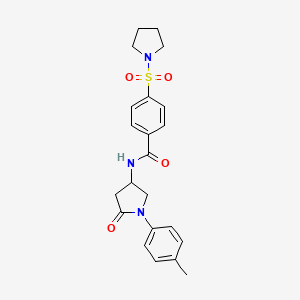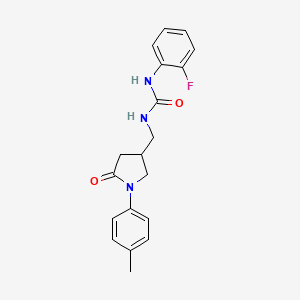
3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to its diverse functional groups. It contains a pyrazine ring, a nitrile group, and a sulfonyl group attached to a pyrrolidine ring, which may be modified to create various derivatives with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives using magnetically separable graphene oxide anchored sulfonic acid as a catalyst in a green solvent under microwave irradiation shows the potential for efficient synthesis methods for complex molecules . Additionally, the synthesis of aminoindolizine and related compounds through a formal [3 + 3] cycloaddition reaction using phenylsulfonamides indicates that the sulfonyl group can be a key reactive site for constructing such molecules .
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), as these methods are commonly used to determine the structure and morphology of complex organic compounds . The presence of the sulfonyl group and the pyrrolidine ring suggests a three-dimensional structure that could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from related research. The presence of the sulfonyl group in the molecule suggests that it could undergo reactions typical of sulfonamides, such as condensation with aldehydes or reactions with amines . The nitrile group could participate in nucleophilic addition reactions, potentially leading to the formation of amines or other nitrogen-containing heterocycles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, one can extrapolate based on related compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and nitrile groups. The compound's magnetic properties could also be of interest, as magnetically separable catalysts have been used in the synthesis of related molecules . The compound's reactivity with various reagents, as well as its potential catalytic abilities, could be explored in the context of green chemistry and sustainable practices, as seen in the use of deep eutectic solvents .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has demonstrated the utility of heterocyclic compounds, including pyrazines and pyrimidines, in various fields such as pharmaceuticals, materials science, and agriculture. The compound 3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, due to its structural complexity and functional groups, could play a crucial role in synthesizing novel heterocyclic structures with potential biological activities. Similar compounds have been explored for their antimicrobial and anticancer properties through the synthesis of new pyridines, pyrazoles, and pyrimidines, which have shown significant biological activity against a range of pathogens and cancer cell lines (Černuchová et al., 2005), (Elewa et al., 2021).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and anticancer activities. The synthesis of novel heterocyclic compounds containing sulfonamido moieties has indicated promising antibacterial properties, suggesting the potential of such compounds in developing new antimicrobial agents (Azab et al., 2013). Additionally, the exploration of arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial activity underscores the importance of structural diversity in enhancing biological efficacy (Sarvaiya et al., 2019).
Corrosion Inhibition
Beyond biological activities, derivatives of pyrazine carbonitriles, including compounds similar to this compound, have been studied for their potential as corrosion inhibitors. For instance, the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems has been investigated, showcasing the multifaceted applications of such compounds in industrial settings (Sudheer & Quraishi, 2015).
Mécanisme D'action
The compound also contains a sulfonyl group attached to the pyrrolidine ring, which could potentially increase the compound’s reactivity and selectivity towards its targets . The ethoxy and methyl groups attached to the phenyl ring could potentially enhance the compound’s lipophilicity, which could improve its ability to cross cell membranes and increase its bioavailability .
The compound’s pharmacokinetics would depend on various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition. In general, the compound would need to be absorbed into the body, distributed to its site of action, metabolized, and eventually excreted .
The compound’s action environment would depend on the specific biological context in which it is used. Factors such as pH, temperature, presence of other molecules, and cellular conditions could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-25-17-5-4-15(10-13(17)2)27(23,24)22-9-6-14(12-22)26-18-16(11-19)20-7-8-21-18/h4-5,7-8,10,14H,3,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMXAPAJQFXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)


![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)



![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)
![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

![N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2531498.png)
